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Guanosine-2'-monophosphate - 12222-03-6

Guanosine-2'-monophosphate

Catalog Number: EVT-1185089
CAS Number: 12222-03-6
Molecular Formula: C10H14N5O8P
Molecular Weight: 363.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).
Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.
Overview

Guanosine-2'-monophosphate is a nucleotide that plays a crucial role in various biological processes, particularly as a monomer in ribonucleic acid synthesis. It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine. This compound is also known as guanylic acid or 5'-guanidylic acid, and it serves as a precursor for the synthesis of cyclic guanosine monophosphate, which is important in cellular signaling pathways .

Source

Guanosine-2'-monophosphate can be derived from natural sources such as dried shiitake mushrooms, where it is identified as a component contributing to the umami flavor. The commercial production of this nucleotide typically involves microbial fermentation processes where bacteria convert sugars into guanosine-2'-monophosphate .

Classification

Guanosine-2'-monophosphate is classified as a ribonucleotide due to its structure, which includes ribose sugar. It is categorized under nucleotides, which are the building blocks of nucleic acids like ribonucleic acid and deoxyribonucleic acid. Additionally, it can exist in cyclic form as cyclic guanosine monophosphate .

Synthesis Analysis

Methods

The synthesis of guanosine-2'-monophosphate occurs through two primary pathways: de novo synthesis and salvage pathways.

  1. De Novo Synthesis: This process begins with D-ribose 5'-phosphate and involves several enzymatic steps:
    • The initial step involves the formation of inosine monophosphate (IMP) from D-ribose 5'-phosphate through a series of reactions involving glutamine, glycine, and aspartate.
    • In the second step, IMP is oxidized by IMP dehydrogenase to form xanthosine monophosphate (XMP), followed by the conversion of XMP to guanosine-2'-monophosphate via glutamine and adenosine triphosphate (ATP) .
  2. Salvage Pathway: Guanosine-2'-monophosphate can also be synthesized from degraded nucleic acids through salvage pathways involving various enzymes that recycle nucleotides back into usable forms.

Technical Details

In microbial fermentation for industrial production, specific strains of bacteria are employed to convert sugars into intermediates that are then chemically transformed into guanosine-2'-monophosphate. This method allows for large-scale production suitable for commercial applications .

Molecular Structure Analysis

Structure

Guanosine-2'-monophosphate has a molecular formula of C₁₀H₁₂N₅O₇P. The structure consists of three main components:

  • Nucleobase: Guanine
  • Sugar: Ribose (specifically in the 2' position)
  • Phosphate Group: Attached to the 5' carbon of ribose.

Data

The molecular weight of guanosine-2'-monophosphate is approximately 363.24 g/mol. Its structural representation shows the ribose sugar linked to the phosphate group at one end and the guanine base at the other end, forming a linear nucleotide structure .

Chemical Reactions Analysis

Reactions

Guanosine-2'-monophosphate participates in various biochemical reactions:

  1. Phosphorylation: It can be phosphorylated to form guanosine diphosphate and eventually guanosine triphosphate.
  2. Cyclization: It can be converted into cyclic guanosine monophosphate through the action of guanylate cyclase, an enzyme that catalyzes this transformation from guanosine triphosphate .

Technical Details

The conversion of guanosine-2'-monophosphate into cyclic form involves the removal of pyrophosphate and results in a cyclic structure that plays critical roles in signal transduction pathways within cells.

Mechanism of Action

Process

Guanosine-2'-monophosphate functions primarily as a signaling molecule within cells. Its mechanism of action involves:

  1. Activation of Enzymes: Cyclic guanosine monophosphate activates protein kinases that regulate various cellular functions including vasodilation and neurotransmission.
  2. Signal Transduction: It acts as a second messenger in response to nitric oxide signaling, influencing smooth muscle relaxation and neurotransmitter release in neuronal tissues .

Data

The concentration of cyclic guanosine monophosphate within cells can significantly affect physiological responses such as blood pressure regulation and neuronal signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Guanosine-2'-monophosphate is typically found as a white crystalline powder.
  • Solubility: It is soluble in water but insoluble in organic solvents.

Chemical Properties

  • Stability: Guanosine-2'-monophosphate is stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: It readily participates in phosphorylation reactions and can be hydrolyzed under certain conditions to yield its constituent parts .
Applications

Scientific Uses

Guanosine-2'-monophosphate has several important applications in scientific research and industry:

  1. Biochemical Research: It serves as a substrate for studying enzymatic reactions involving nucleotide metabolism.
  2. Pharmaceutical Development: Due to its role in signaling pathways, it is investigated for potential therapeutic applications in cardiovascular diseases and cancer treatments.
  3. Food Industry: As a flavor enhancer (E626), it enhances umami taste in various food products, often used alongside other flavor compounds like monosodium glutamate .
Chemical Identification and Structural Characterization of Guanosine-2'-monophosphate

Molecular Composition and Isomeric Differentiation

Guanosine-2'-monophosphate (2'-guanylic acid or 2'-GMP) is a ribonucleotide monophosphate with the chemical formula C₁₀H₁₄N₅O₈P and a molecular weight of 363.22 g·mol⁻¹. Its systematic IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate. The molecule consists of three key components: the purine nucleobase guanine, the pentose sugar D-ribose, and a phosphate group esterified specifically at the 2' position of the ribose ring [2] [4].

Isomeric differentiation of 2'-GMP from its positional isomers (3'-GMP and 5'-GMP) is defined by the site of phosphate attachment on the ribose moiety:

  • 2'-GMP: Phosphate linked to the 2'-hydroxyl group
  • 3'-GMP: Phosphate linked to the 3'-hydroxyl group
  • 5'-GMP: Phosphate linked to the 5'-hydroxyl group

This regiochemical distinction profoundly influences the molecule’s three-dimensional conformation, biochemical reactivity, and biological interactions. The stereochemistry of 2'-GMP is characterized by the ribose adopting a C2'-endo puckering conformation when bound to proteins, as observed in crystallographic studies. This contrasts with the C3'-endo conformation more typical of 3'-GMP and 5'-GMP isomers [5] [9]. The SMILES notation for 2'-GMP is [H]O[C@]1([H])C@(O[H])C@(O[C@@]1([H])N1C([H])=NC2=C1N=C(N([H])[H])N([H])C2=O)C([H])([H])OP(=O)(O[H])O[H], and its InChIKey is WTIFIAZWCCBCGE-UUOKFMHZSA-N [4].

Crystallographic and Spectroscopic Analysis of 2'-GMP

X-ray crystallography has elucidated high-resolution structures of 2'-GMP in complex with proteins, revealing critical binding motifs and conformational details:

Table 1: Crystallographic Studies of 2'-GMP Complexes

Protein ComplexResolution (Å)Space GroupBinding InteractionsReference
Glu58Ala RNase T11.90P2₁Phosphate reoriented into Glu58 cavity; solvent molecule occupies vacant carboxylate site [5]
Ribonuclease Sa (RNase Sa)1.70P2₁2₁2₁Asymmetric binding (occupancies: 1.0 and 0.67); guanine specificity via H-bonding [9]
Human GMP Reductase 23.00Not reported"Hinge-door" fixation of residues 268-289 via Met269, Ser270, Arg286, Ser288, Gly290 [8]

In the RNase Sa complex, 2'-GMP exhibits differential occupancy across two enzyme molecules in the asymmetric unit, indicating variable binding affinity dependent on local microenvironment. The guanine base is stabilized by hydrogen bonds with protein residues, while the 2'-phosphate interacts with a positively charged binding pocket [9].

Nuclear magnetic resonance (NMR) spectroscopy complements crystallography by probing solution-state dynamics:

  • 31P Diffusion-Ordered Spectroscopy (DOSY): Confirmed complex formation between 2'-GMP and histone proteins via reduced diffusion coefficients [3].
  • 1H-31P Saturation Transfer Difference (STD) NMR: Revealed significant attenuation of H2' and H3' proton signals upon histone binding, indicating limited involvement of these ribose protons in binding epitopes [3].
  • WaterLOGSY with 31P detection: Demonstrated restricted solvent access to the phosphoryl group near H2'/H3', suggesting burial of the phosphate within the protein interface [3].

Comparative Structural Analysis with Guanosine-3'-monophosphate and 5'-monophosphate Isomers

The biological functionality of GMP isomers is dictated by distinct structural attributes arising from phosphate positioning:

Table 2: Structural and Functional Comparison of GMP Isomers

Property2'-GMP3'-GMP5'-GMP
Phosphate Position2'-OH of ribose3'-OH of ribose5'-OH of ribose
Ribose PuckeringC2'-endo (protein-bound)C3'-endo or C2'-endo (context-dependent)C3'-endo
Biological PrevalenceRNA degradation intermediateRNA degradation intermediateRNA building block; flavor enhancer
Protein BindingSelective recognition by RNasesBinding to RNase Sa (partial occupancy)Substrate for GMP reductase
Industrial UseLimitedLimitedFood additive (E626)

Crystallographic analyses highlight key differences:

  • In RNase Sa complexes, 3'-GMP binds with full occupancy to both enzyme molecules in the asymmetric unit, whereas 2'-GMP exhibits asymmetric binding (1.0 and 0.67 occupancy). This suggests higher affinity or stability of the 3'-isomer complex [9].
  • The 5'-GMP isomer serves as the primary substrate for guanosine monophosphate reductase (GMPR), where it binds via a "hinge-door" mechanism involving residues 268–289 in human GMPR2. This binding mode is not observed for 2'-GMP [8].
  • Ribose ring strain differs significantly: 2'-GMP imposes greater torsional stress due to the proximity of the phosphate to the glycosidic bond, favoring the C2'-endo conformation to relieve steric clashes [5] [9].

Tautomeric Forms and pH-Dependent Conformational Dynamics

The guanine moiety of 2'-GMP exhibits tautomerism, predominantly adopting the canonical N9-H keto-amino form (6-oxo, 2-amino) under physiological conditions. However, rare enol-imino tautomers may transiently form, altering hydrogen-bonding capacity. The molecule features four pKa values (0.7, 2.4, 6.1, 9.4) corresponding to:

  • pKa 0.7: Protonation of the guanine N7 atom
  • pKa 2.4: Dissociation of the primary phosphate group
  • pKa 6.1: Deprotonation of the guanine N1 atom
  • pKa 9.4: Secondary phosphate dissociation [2]

pH-induced conformational changes manifest in three key ways:

  • Phosphate Charge State: Below pH 2.4, the monoanionic phosphate (neutralized) reduces electrostatic repulsion with nucleobase, potentially favoring syn glycosidic bond orientation. Above pH 6.1, the dianionic phosphate promotes anti conformation [4].
  • Base Protonation: At pH < 1, N7 protonation disrupts Hoogsteen face hydrogen bonding, as observed in NMR chemical shift perturbations of H8 and H1' protons [3].
  • Ribose Flexibility: Acidic conditions enhance ribose ring flexibility due to reduced electrostatic constraints between phosphate and nucleobase. This is detectable via 1H NMR coupling constants (J₃',₄' and J₄',₅'), which report on pseudorotational equilibrium [3] [9].

Hydration dynamics further modulate tautomer stability. Crystallographic studies of RNase T1-2'-GMP complexes reveal conserved water molecules occupying the space vacated by mutated Glu58. These waters may participate in proton transfer networks facilitating tautomeric shifts or phosphate ionization [5]. In histone complexes, WaterLOGSY NMR confirmed altered hydration shells around the phosphoryl group as pH modulates charge density [3].

Properties

CAS Number

12222-03-6

Product Name

Guanosine-2'-monophosphate

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H14N5O8P

Molecular Weight

363.22 g/mol

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N

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